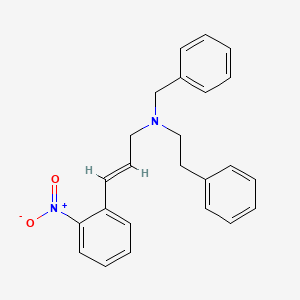![molecular formula C20H33N5O B6017107 6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6017107.png)
6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide, commonly known as "EPN," is a chemical compound that has been widely studied for its potential applications in scientific research. EPN is a nicotinamide derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
作用機序
EPN works by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can lead to improved cognitive function and memory retention, making EPN a promising candidate for use in the treatment of cognitive disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
EPN has been found to have a range of biochemical and physiological effects, including the ability to increase acetylcholine levels in the brain, improve cognitive function and memory retention, and reduce oxidative stress. EPN has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of using EPN in lab experiments is its ability to selectively inhibit acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in various physiological processes. However, EPN does have some limitations, including its potential toxicity at high doses and its limited solubility in water.
将来の方向性
There are a number of potential future directions for research on EPN, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of cognitive disorders such as Alzheimer's disease, and the exploration of its anti-inflammatory properties for use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of EPN and its potential side effects at different doses.
合成法
EPN can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with 2-(1-methyl-2-piperidinyl)ethyl chloride followed by the addition of nicotinamide. Other methods involve the use of different reagents and starting materials, but the general approach involves the coupling of a piperazine derivative with a nicotinamide derivative.
科学的研究の応用
EPN has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. One of the primary uses of EPN is as a selective inhibitor of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, EPN can increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory retention.
特性
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O/c1-3-24-12-14-25(15-13-24)19-8-7-17(16-22-19)20(26)21-10-9-18-6-4-5-11-23(18)2/h7-8,16,18H,3-6,9-15H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLROQKKHDFMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCC3CCCCN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B6017024.png)
![ethyl 4-[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B6017031.png)
![7-(2-cyclohexylethyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6017041.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-methoxybenzamide](/img/structure/B6017056.png)
![2-(cyclohexylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6017060.png)
![1'-methyl-N-[3-(methylthio)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6017065.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6017070.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B6017076.png)

![N-cyclopentyl-6-[3-(dimethylamino)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6017092.png)
![1-(2-fluorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6017100.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[1-(hydroxymethyl)-2-methylpropyl]-1,3-oxazole-4-carboxamide](/img/structure/B6017127.png)
![methyl 4,5-dimethyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6017128.png)
